1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate
Beschreibung
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 1177348-33-2 and is catalogued in the PubChem database under the compound identification number 17389987. The complete International Union of Pure and Applied Chemistry name, [1-(furan-2-ylmethyl)pyrrolidin-3-yl]methanamine;oxalic acid, reflects the structural complexity inherent in this molecular architecture.
The systematic naming convention begins with the pyrrolidine ring as the parent heterocycle, numbered according to standard heterocyclic nomenclature rules. The 3-position of the pyrrolidine ring carries a methanamine substituent, while the nitrogen atom at position 1 is substituted with a 2-furylmethyl group. The oxalate component exists as a separate ionic species, forming a salt with the protonated amine functionality. Alternative nomenclature systems recognize this compound under various synonyms, including 1-[1-(2-FURYLMETHYL)PYRROLIDIN-3-YL]METHANAMINE OXALATE and (1-(Furan-2-ylmethyl)pyrrolidin-3-yl)methanamine oxalate.
The molecular formula C12H18N2O5 encompasses both the organic base and the oxalate counterion, with a calculated molecular weight of 270.28 grams per mole. This molecular composition reflects the presence of two nitrogen atoms, one within the pyrrolidine ring and another in the methanamine substituent, along with five oxygen atoms distributed between the furan ring, oxalate anion, and potential hydrogen bonding interactions.
Eigenschaften
IUPAC Name |
[1-(furan-2-ylmethyl)pyrrolidin-3-yl]methanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.C2H2O4/c11-6-9-3-4-12(7-9)8-10-2-1-5-13-10;3-1(4)2(5)6/h1-2,5,9H,3-4,6-8,11H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKYICOMXVZJPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC2=CC=CO2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177348-33-2 | |
| Record name | 3-Pyrrolidinemethanamine, 1-(2-furanylmethyl)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177348-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Vorbereitungsmethoden
Synthesis of 1-(2-Furylmethyl)pyrrolidin-3-ylmethanamine
The core structure consists of a pyrrolidine ring substituted at the nitrogen with a 2-furylmethyl group and bearing a methanamine substituent at the 3-position. The synthetic approach typically involves:
Alkylation of pyrrolidine nitrogen: The pyrrolidine nitrogen is alkylated with a 2-furylmethyl halide (e.g., 2-furylmethyl bromide or chloride) under basic conditions. Sodium hydride or potassium carbonate in polar aprotic solvents such as DMF or DMSO is commonly used to deprotonate the pyrrolidine nitrogen and facilitate nucleophilic substitution.
Introduction of the methanamine group at the 3-position: This can be achieved by functionalizing the 3-position of the pyrrolidine ring through selective substitution or reductive amination strategies. For example, starting from a 3-pyrrolidinone intermediate, reductive amination with formaldehyde and ammonia or an amine source can yield the 3-methanamine substituent.
Purification and characterization: The intermediate amine is purified by standard chromatographic techniques and characterized by NMR, mass spectrometry, and TLC to confirm structure and purity.
Formation of the Oxalate Salt
Salt formation: The free base amine is reacted with oxalic acid to form the oxalate salt. Oxalic acid is a dicarboxylic acid that forms stable salts with amines, improving the compound’s solubility and stability.
Procedure: Typically, the amine is dissolved in an appropriate solvent such as ethanol or methanol, and oxalic acid is added stoichiometrically or in slight excess. The mixture is stirred at ambient or slightly elevated temperature until salt precipitation occurs. The solid oxalate salt is then filtered, washed, and dried under vacuum.
Advantages of oxalate salt: The oxalate salt form enhances the compound’s pharmaceutical properties, including improved crystallinity and bioavailability.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Pyrrolidine N-alkylation | 2-Furylmethyl bromide, NaH or K2CO3 | DMF or DMSO | 25–80 °C | 2–12 hours | Anhydrous conditions preferred |
| 3-Position methanamine introduction | Reductive amination with formaldehyde and NH3 or amine | Methanol or ethanol | Room temp to 50 °C | 4–24 hours | May require catalyst or reducing agent |
| Oxalate salt formation | Oxalic acid (1 eq or slight excess) | Ethanol/methanol | Ambient to 40 °C | 1–4 hours | Precipitation monitored visually |
Research Findings and Optimization
Alkylation efficiency: Use of sodium hydride as a base in DMF under inert atmosphere yields high conversion rates (>85%) for the N-alkylation step, minimizing side reactions such as over-alkylation or polymerization.
Reductive amination selectivity: Employing mild reducing agents like sodium triacetoxyborohydride improves selectivity for the 3-methanamine substitution without reducing the furan ring.
Salt formation kinetics: Pre-formation of oxalate salt in alcoholic solvents leads to rapid precipitation and high purity (>98%) of the salt form, as confirmed by melting point and elemental analysis.
Thermal stability: The oxalate salt exhibits enhanced thermal stability up to 190 °C, which is beneficial for pharmaceutical formulation and storage.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|
| N-Alkylation of pyrrolidine | Nucleophilic substitution | 2-Furylmethyl bromide, NaH | 80–90 | >95 | Requires anhydrous conditions |
| Introduction of methanamine | Reductive amination | Formaldehyde, NH3, reducing agent | 75–85 | >90 | Selective, mild conditions |
| Oxalate salt formation | Salt precipitation | Oxalic acid | >95 | >98 | Improves solubility and stability |
Analyse Chemischer Reaktionen
1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles. For example, halogenation reactions can introduce halogen atoms into the molecule.
Condensation: Condensation reactions with suitable reagents can lead to the formation of larger molecules with different functional groups.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems. Its potential as a bioactive molecule makes it of interest in pharmacological research.
Medicine: The compound can be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties. Its unique structural features may impart desirable characteristics to the materials.
Wirkmechanismus
The mechanism of action of 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to changes in their activity. The pathways involved in its mechanism of action depend on the specific biological system being studied. Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share some structural similarities. the presence of the furylmethyl group and oxalate moiety in 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate makes it unique.
Furylmethyl Compounds: Compounds with a furylmethyl group, such as furylmethylamines, share some structural similarities. the presence of the pyrrolidine ring and oxalate moiety in 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate makes it unique.
Oxalate Salts: Compounds with an oxalate moiety, such as oxalate salts of various amines, share some structural similarities. the presence of the pyrrolidine ring and furylmethyl group in 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate makes it unique.
Biologische Aktivität
1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate, with the chemical formula C12H18N2O5, is a compound that features a pyrrolidine ring and a furylmethyl group. Its potential biological activities are of significant interest in pharmacological research due to its unique structural characteristics.
The biological activity of 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate is largely attributed to its interactions with specific molecular targets, including receptors and enzymes. These interactions may lead to alterations in enzymatic activity or receptor signaling pathways, which can influence various physiological processes. Further studies are necessary to elucidate the precise molecular mechanisms involved.
Pharmacological Potential
Research indicates that compounds similar to 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate may exhibit various pharmacological effects, including:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Neuroprotective Effects : Some studies suggest that derivatives of pyrrolidine can interact with neurotransmitter systems, indicating potential applications in neurodegenerative diseases.
- Antimicrobial Properties : The presence of the furyl group may enhance the compound's ability to inhibit microbial growth.
Study on Antioxidant Activity
A study conducted by researchers investigated the antioxidant properties of pyrrolidine derivatives. The results indicated that these compounds could significantly reduce oxidative stress markers in vitro, suggesting potential therapeutic applications for conditions associated with oxidative damage.
Neuroprotective Effects
In a specific case study involving neuroprotection, a related compound was found to enhance neuronal survival in models of neurodegeneration. This suggests that 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate might similarly benefit neurological health.
Antimicrobial Activity
Research has shown that similar compounds exhibit antimicrobial activity against various pathogens. For example, derivatives were tested against strains of bacteria and fungi, demonstrating significant inhibitory effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H18N2O5 |
| Molecular Weight | 270.28172 g/mol |
| CAS Number | 1177348-33-2 |
| IUPAC Name | [1-(furan-2-ylmethyl)pyrrolidin-3-yl]methanamine;oxalic acid |
Comparative Studies
| Compound | Antioxidant Activity | Neuroprotective Effects | Antimicrobial Activity |
|---|---|---|---|
| 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate | Moderate | Potential | Moderate |
| Pyrrolidine Derivative A | High | Significant | Low |
| Pyrrolidine Derivative B | Low | Moderate | High |
Q & A
Q. What is the recommended synthetic route for 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate?
A multi-step synthesis involving nucleophilic substitution and salt formation is typical. For example, pyrrolidine derivatives are synthesized by reacting a substituted aldehyde (e.g., 2-furaldehyde) with a secondary amine in polar aprotic solvents (e.g., DMF) under reflux, followed by purification via liquid-liquid extraction and crystallization with oxalic acid . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to achieve high yields (e.g., 93% as reported for analogous pyrrolidine syntheses) .
Q. How can researchers analytically characterize this compound?
Use a combination of H NMR (to confirm substituent integration and coupling patterns), elemental analysis (to verify C, H, N content), and mass spectrometry (for molecular ion validation). For example, H NMR in DMSO- can resolve pyrrolidine ring protons (δ 1.96–3.30 ppm) and furyl protons (δ 6.75–7.61 ppm), while elemental analysis confirms %N (theoretical ~7.99% for similar structures) .
Q. What safety protocols are critical when handling this compound?
Use PPE compliant with NIOSH/CEN standards: P95 respirators for dust/particulates, nitrile gloves, and face shields. Ensure fume hoods are used for weighing and reactions to minimize inhalation risks. Avoid aqueous discharge; collect waste solvents (e.g., ethyl acetate) for proper disposal .
Q. How can solubility and stability be determined experimentally?
Perform shake-flask solubility tests in water, DMSO, and ethyl acetate at 25°C. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) using HPLC to detect decomposition products. Store the oxalate salt at 2–8°C in airtight containers to prevent hygroscopic degradation, as recommended for structurally related amines .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing chiral pyrrolidine derivatives?
Chiral resolution using tartaric acid or enantioselective catalysis (e.g., Cu(I)-catalyzed three-component reactions) can control stereochemistry. For example, L-1-phenylethylamine has been used as a chiral auxiliary to isolate enantiomerically pure intermediates . Confirm enantiomeric excess via chiral HPLC or polarimetry .
Q. How can structure-activity relationships (SAR) guide pharmacological studies?
Modify substituents (e.g., furyl vs. phenyl groups) and evaluate binding affinity via in vitro assays (e.g., receptor-binding studies). Computational modeling (e.g., molecular docking) can predict interactions with biological targets, as demonstrated for triazole-containing analogs . Compare logP values (e.g., experimentally determined via HPLC) to correlate lipophilicity with membrane permeability .
Q. What methodological gaps exist in toxicological profiling, and how can they be addressed?
Acute toxicity data are often limited. Conduct in vitro assays (e.g., HepG2 cell viability assays) and in vivo studies (e.g., OECD 423 acute oral toxicity) to establish LD values. Prioritize metabolite identification using LC-MS/MS to detect reactive intermediates .
Q. How should researchers resolve contradictions in physicochemical data (e.g., solubility)?
Replicate measurements across labs using standardized protocols (e.g., USP <1236>). For example, discrepancies in water solubility may arise from polymorphic forms; characterize crystalline vs. amorphous phases via XRD and DSC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
